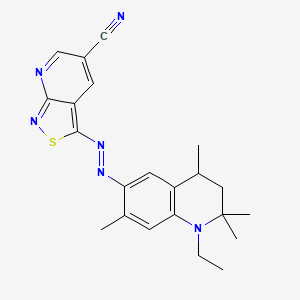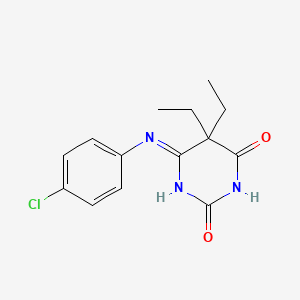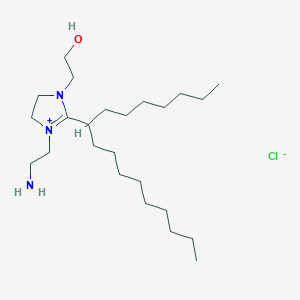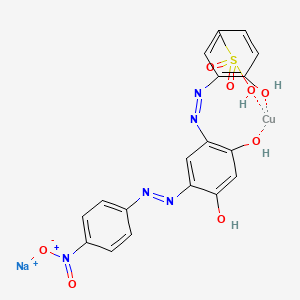
Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolidine ring fused with a pyrido[2,3-d]pyrimidine moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of a pyrrolidine derivative with a pyrido[2,3-d]pyrimidine precursor. This reaction typically requires the use of a strong acid catalyst, such as methanesulfonic acid, and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce different functional groups into the molecule, further modifying its chemical properties.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In the industrial sector, Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including as a catalyst or stabilizer in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- can be compared with other similar compounds, such as indole derivatives and pyrrolopyrazine derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity. The unique combination of a pyrrolidine ring with a pyrido[2,3-d]pyrimidine moiety sets this compound apart, providing it with distinct chemical and biological properties.
Properties
CAS No. |
109493-40-5 |
|---|---|
Molecular Formula |
C23H26N4O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-butyl-7-methyl-3-phenyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N4O3/c1-3-4-14-26-20-19(22(29)27(23(26)30)17-10-6-5-7-11-17)15-18(16(2)24-20)21(28)25-12-8-9-13-25/h5-7,10-11,15H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
GNFJKBDSVOOPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)N4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)








